4-Amino-2-(trifluoromethoxy)benzonitrile

Lipophilicity Drug design Physicochemical profiling

4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4) is a trisubstituted benzonitrile derivative bearing an amino group (–NH₂) at the 4-position, a trifluoromethoxy group (–OCF₃) at the 2-position, and a nitrile group (–CN). It is primarily recognized as a key synthetic intermediate enabling access to bicalutamide analogues that incorporate the –OCF₃ pharmacophore.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 609783-06-4
Cat. No. B1344720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethoxy)benzonitrile
CAS609783-06-4
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)(F)F)C#N
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
InChIKeyULDQDRGSKCUULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(trifluoromethoxy)benzonitrile (609783-06-4) – Procurement-Relevant Physicochemical & Synthetic Profile


4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4) is a trisubstituted benzonitrile derivative bearing an amino group (–NH₂) at the 4-position, a trifluoromethoxy group (–OCF₃) at the 2-position, and a nitrile group (–CN). It is primarily recognized as a key synthetic intermediate enabling access to bicalutamide analogues that incorporate the –OCF₃ pharmacophore [1]. The compound exhibits a logP of 2.04, a topological polar surface area (TPSA) of 59.04 Ų, and three hydrogen-bond acceptors , properties that distinguish it from the more prevalent 4-amino-2-(trifluoromethyl)benzonitrile intermediate (logP ≈ 2.20, TPSA ≈ 49.81 Ų, two H‑bond acceptors) [2].

Why 4-Amino-2-(trifluoromethoxy)benzonitrile Cannot Be Interchanged with Trifluoromethyl or Methoxy Congeners


In‑class benzonitrile building blocks are not interchangeable when the intended downstream application demands the specific electronic profile of the –OCF₃ substituent. Replacing 4-amino-2-(trifluoromethoxy)benzonitrile with the more common 4-amino-2-(trifluoromethyl)benzonitrile (logP ≈ 2.20 [1], TPSA 49.81 Ų ) alters lipophilicity by +0.16 log units, reduces the polar surface area by ~9 Ų, and eliminates an entire hydrogen‑bond acceptor . Similarly, the methoxy congener (logP 1.73) shifts hydrophobicity in the opposite direction [2]. These differences have direct consequences for the pharmacokinetic profile and target‑binding kinetics of the final drug‑like molecules, meaning that generic substitution undermines experimental reproducibility in structure–activity relationship (SAR) studies focused on androgen receptor modulation or related therapeutic programs.

Quantitative Differentiation of 4-Amino-2-(trifluoromethoxy)benzonitrile vs. Closest Analogs


Lipophilicity Shift: LogP Comparison with Trifluoromethyl and Methoxy Analogs

The –OCF₃ substituent imparts an intermediate lipophilicity relative to –CF₃ and –OCH₃ analogues. The target compound exhibits a computed logP of 2.04 , compared with 2.20 for the –CF₃ congener [1] and 1.73 for the –OCH₃ congener [2]. This 0.16–0.47 log unit range reflects the distinct hydrogen‑bonding capacity and electron‑withdrawing character of the trifluoromethoxy group, directly impacting passive membrane permeability.

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) and H‑Bond Acceptor Count Differentiation

The oxygen atom in the –OCF₃ group serves as an additional hydrogen‑bond acceptor, increasing both the TPSA and the H‑bond acceptor count relative to the –CF₃ analogue. The target compound has a TPSA of 59.04 Ų and 3 H‑bond acceptors , whereas the –CF₃ congener presents a TPSA of 49.81 Ų and only 2 H‑bond acceptors (the nitrile nitrogen and the amino nitrogen; fluorine atoms are poor H‑bond acceptors and are typically not counted). The TPSA increase of +9.23 Ų exceeds the 5 Ų threshold commonly used to flag significant changes in oral bioavailability predictions.

Polar surface area Hydrogen bonding Drug-likeness

Storage Requirement: Refrigerated (2–8 °C) vs. Room‑Temperature Stable Analogue

The target compound requires storage sealed in dry conditions at 2–8 °C , whereas the widely used –CF₃ analogue (CAS 654-70-6) is classified as a combustible solid (Storage Class Code 11) and is routinely stored at ambient temperature . This difference in storage stringency reflects the inherent thermal or moisture sensitivity conferred by the –OCF₃ group and has direct implications for inventory management, shipping costs, and shelf‑life validation.

Storage condition Stability Procurement logistics

Synthetic Intermediate Specificity: Access to OCF₃‑Bearing Bicalutamide Analogues

The compound serves as the direct synthetic precursor for bicalutamide derivatives that incorporate an –OCF₃ substituent on the aromatic A‑ring [1]. The standard bicalutamide intermediate (4-amino-2-(trifluoromethyl)benzonitrile) cannot yield the OCF₃‑substituted pharmacophore without multi‑step functional‑group interconversion, which often proceeds in low yield and introduces additional impurities. The availability of the pre‑functionalized –OCF₃ building block therefore enables a single‑step condensation to the corresponding α‑ketoamide intermediate, streamlining SAR exploration of androgen receptor ligands with altered electronics at the 2‑position.

Androgen receptor Bicalutamide analogues Synthetic intermediate

Procurement‑Guiding Application Scenarios for 4-Amino-2-(trifluoromethoxy)benzonitrile


Synthesis of OCF₃‑Substituted Bicalutamide Analogues for Androgen Receptor SAR

Investigators designing next‑generation non‑steroidal androgen receptor antagonists require the –OCF₃ intermediate to access analogues that explore the electronic and steric effects of an oxygen‑bridged trifluoromethyl group. The target compound enables a one‑step condensation to the α‑ketoamide scaffold, avoiding the need for late‑stage trifluoromethoxylation chemistry that is technically challenging and low‑yielding [1].

Physicochemical Property Tuning in Fragment‑Based Drug Discovery

Medicinal chemistry teams performing fragment elaboration or scaffold‑hopping exercises can use the distinct logP (2.04) and TPSA (59.04 Ų) values of this compound as an experimental tool to modulate the lipophilicity and polar surface area of lead series. The measured ΔlogP of –0.16 relative to the –CF₃ fragment provides a quantifiable lever for fine‑tuning ADME properties without altering the core benzonitrile scaffold [2].

Refrigerated Inventory Planning for –OCF₃ Building Blocks

Procurement and compound‑management teams must incorporate the 2–8 °C storage requirement of this compound into cold‑chain logistics workflows. This storage condition contrasts with the room‑temperature stability of the –CF₃ analogue and must be factored into cost‑of‑ownership calculations, stability‑monitoring protocols, and just‑in‑time ordering strategies for long‑duration research programs .

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